molecular formula C13H14FNO B11883507 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol

8-Fluoro-3-isopropyl-2-methylquinolin-4-ol

Cat. No.: B11883507
M. Wt: 219.25 g/mol
InChI Key: QOCPHNOACXCSOG-UHFFFAOYSA-N
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Description

8-Fluoro-3-isopropyl-2-methylquinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, an isopropyl group, and a methyl group attached to the quinoline ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol typically involves the introduction of the fluorine atom and other substituents onto the quinoline ring. One common method involves the reaction of 8-fluoroquinoline with isopropyl and methyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

8-Fluoro-3-isopropyl-2-methylquinolin-4-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-2-methylquinolin-4-ol
  • 8-Fluoroquinoline
  • 3-Isopropyl-2-methylquinoline

Uniqueness

8-Fluoro-3-isopropyl-2-methylquinolin-4-ol stands out due to the presence of both the fluorine atom and the isopropyl group, which confer unique chemical and biological properties.

Properties

IUPAC Name

8-fluoro-2-methyl-3-propan-2-yl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCPHNOACXCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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